molecular formula C19H23ClO4 B12756587 methyl (1S,4aS,10R,10aR)-10-chloro-6-methoxy-1,4a-dimethyl-9-oxo-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylate CAS No. 52617-98-8

methyl (1S,4aS,10R,10aR)-10-chloro-6-methoxy-1,4a-dimethyl-9-oxo-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylate

Cat. No.: B12756587
CAS No.: 52617-98-8
M. Wt: 350.8 g/mol
InChI Key: CAQCHCCVWVJUGY-WLWJZTKJSA-N
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Description

Methyl (1S,4aS,10R,10aR)-10-chloro-6-methoxy-1,4a-dimethyl-9-oxo-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylate is a complex organic compound with a phenanthrene backbone. This compound is characterized by its unique structural features, including a chloro group, a methoxy group, and a carboxylate ester. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1S,4aS,10R,10aR)-10-chloro-6-methoxy-1,4a-dimethyl-9-oxo-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylate typically involves multiple steps, starting from simpler organic molecules. The key steps may include:

    Formation of the Phenanthrene Backbone: This can be achieved through cyclization reactions involving aromatic precursors.

    Introduction of Functional Groups: Chlorination, methoxylation, and esterification reactions are employed to introduce the chloro, methoxy, and carboxylate ester groups, respectively.

    Stereochemical Control: The synthesis must ensure the correct stereochemistry at the chiral centers, which may involve the use of chiral catalysts or reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,4aS,10R,10aR)-10-chloro-6-methoxy-1,4a-dimethyl-9-oxo-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The chloro group can be substituted with other nucleophiles to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Methyl (1S,4aS,10R,10aR)-10-chloro-6-methoxy-1,4a-dimethyl-9-oxo-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic potential in treating certain diseases, although further research is needed to confirm its efficacy and safety.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl (1S,4aS,10R,10aR)-10-chloro-6-methoxy-1,4a-dimethyl-9-oxo-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of methyl (1S,4aS,10R,10aR)-10-chloro-6-methoxy-1,4a-dimethyl-9-oxo-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylate lies in its specific combination of functional groups and stereochemistry, which can influence its reactivity and biological activity in ways that are distinct from its analogs.

Properties

CAS No.

52617-98-8

Molecular Formula

C19H23ClO4

Molecular Weight

350.8 g/mol

IUPAC Name

methyl (1S,4aS,10R,10aR)-10-chloro-6-methoxy-1,4a-dimethyl-9-oxo-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylate

InChI

InChI=1S/C19H23ClO4/c1-18-8-5-9-19(2,17(22)24-4)16(18)14(20)15(21)12-7-6-11(23-3)10-13(12)18/h6-7,10,14,16H,5,8-9H2,1-4H3/t14-,16+,18+,19-/m0/s1

InChI Key

CAQCHCCVWVJUGY-WLWJZTKJSA-N

Isomeric SMILES

C[C@]12CCC[C@]([C@@H]1[C@H](C(=O)C3=C2C=C(C=C3)OC)Cl)(C)C(=O)OC

Canonical SMILES

CC12CCCC(C1C(C(=O)C3=C2C=C(C=C3)OC)Cl)(C)C(=O)OC

Origin of Product

United States

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